

A Technical Guide to (R)-(-)-Hexahydromandelic Acid: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: (R)-(-)-Hexahydromandelic acid

Cat. No.: B3012662

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This guide provides an in-depth technical overview of **(R)-(-)-Hexahydromandelic acid**, a valuable chiral building block for researchers and professionals in drug development and chemical synthesis. We will move beyond simple data recitation to explore the causality behind its synthesis and analytical methodologies, offering field-proven insights into its practical application.

Core Chemical Identity and Physicochemical Properties

(R)-(-)-Hexahydromandelic acid, also known as (R)-(-)-Cyclohexylhydroxyacetic acid, is a derivative of mandelic acid where the phenyl ring has been fully hydrogenated to a cyclohexane ring.[1] This structural modification retains the critical chiral center at the alpha-carbon while altering the molecule's lipophilicity and conformational flexibility, making it a subject of interest for creating novel chemical entities.

The molecule is a white to off-white crystalline solid, soluble in polar organic solvents such as alcohols.[1] Its fundamental identifiers and properties are summarized below.

Property	Value	Source(s)
CAS Number	53585-93-6	[1][2][3]
Molecular Formula	C ₈ H ₁₄ O ₃	[1][2]
Molecular Weight	158.19 g/mol	[4]
Appearance	White to off-white solid	[1][2]
Melting Point	127-129 °C (lit.)	[2]
Optical Activity	[α] ¹⁸ _D -23° (c = 1 in acetic acid)	[2]
Purity (Typical)	≥98% assay, ≥99% enantiomeric excess (ee)	[3]
SMILES	O--INVALID-LINK--C(O)=O	[1]
InChI Key	RRDPWAPIJGSANI-SSDOTTSWSA-N	

Chemical Structure:

 Chemical structure of (R)-(-)-Hexahydromandelic acid

(Image depicts the (R) stereoisomer of cyclohexyl(hydroxy)acetic acid)

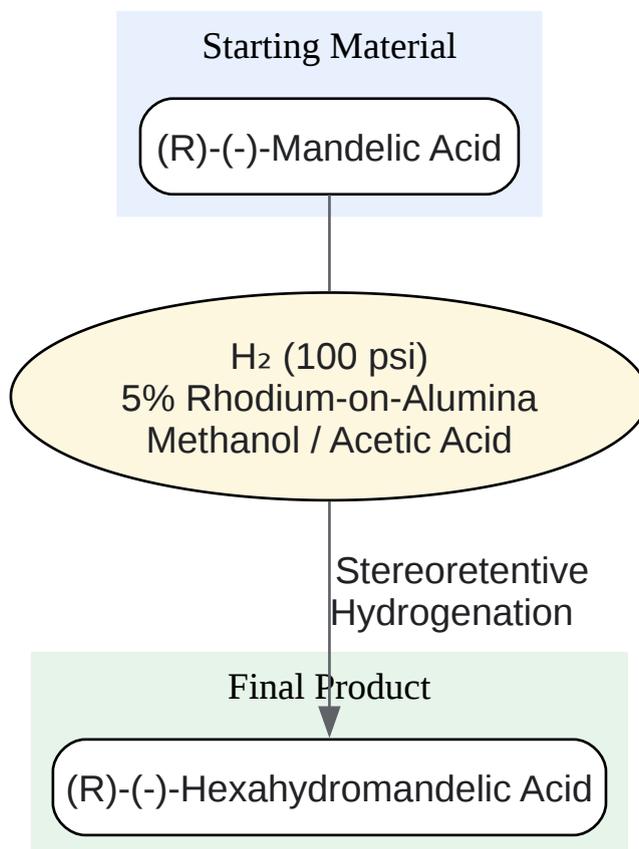
Synthesis and Stereochemical Control: A Tale of Two Strategies

Obtaining enantiomerically pure **(R)-(-)-Hexahydromandelic acid** is paramount for its application in stereospecific synthesis. Two primary strategies are employed: direct stereoretentive synthesis from a chiral precursor and resolution of a racemic mixture.

Strategy A: Stereoretentive Catalytic Hydrogenation

The most efficient and atom-economical approach is the catalytic hydrogenation of the corresponding enantiomer of mandelic acid. Starting with (R)-(-)-Mandelic acid ensures the production of the desired **(R)-(-)-Hexahydromandelic acid**.

The causality behind this choice is critical: the catalytic hydrogenation of the aromatic ring (e.g., using a rhodium-on-alumina catalyst) is highly effective and occurs under conditions that do not typically affect the stereochemistry of the adjacent, non-aromatic chiral center.[5] This results in a direct conversion with retention of configuration.



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Caption: Stereoretentive synthesis workflow.

Experimental Protocol: Synthesis via Hydrogenation This protocol is adapted from the established synthesis of the (S)-(+)-enantiomer.[5]

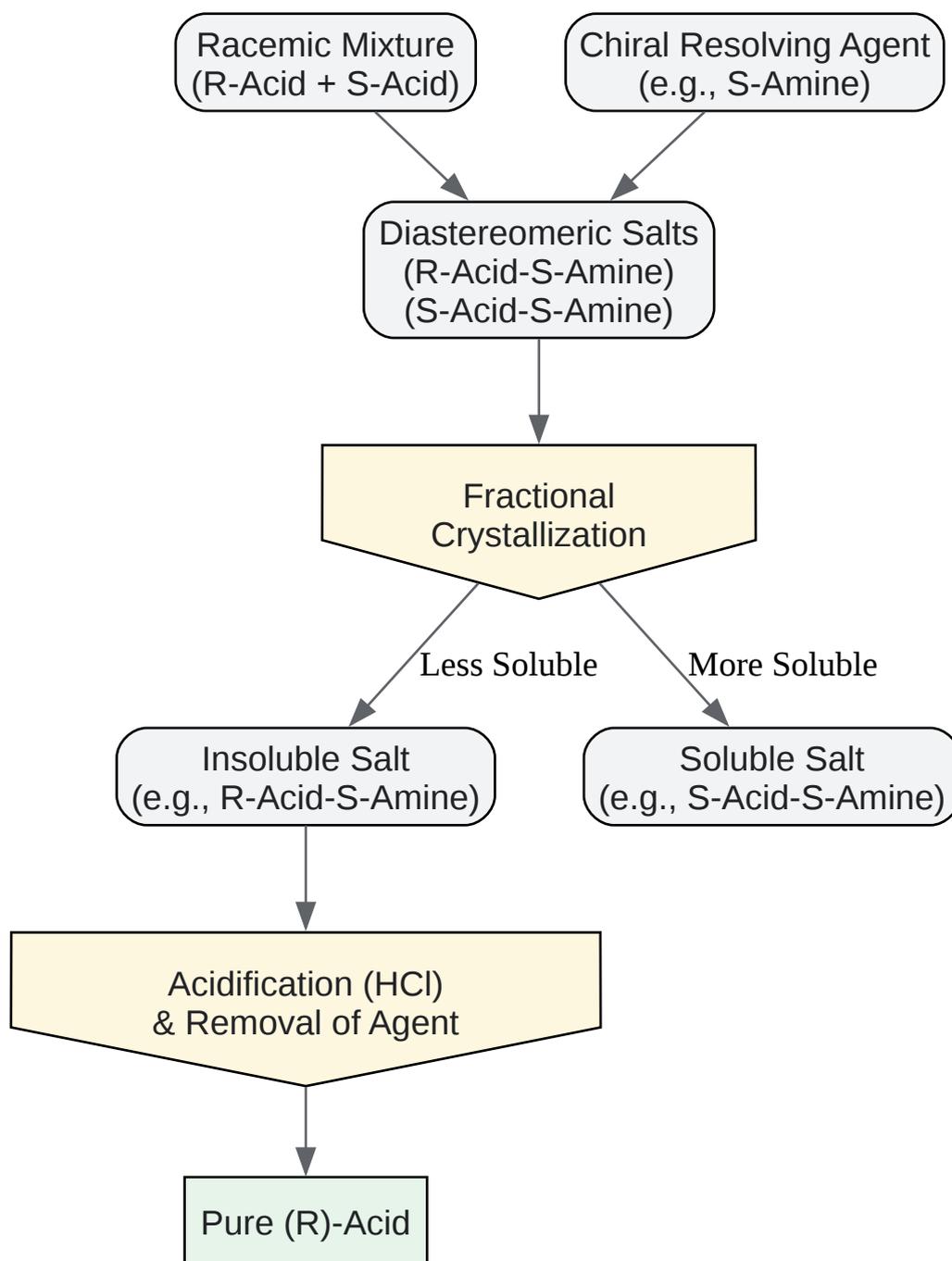
- Vessel Preparation: To a high-pressure hydrogenation vessel, add (R)-(-)-Mandelic acid (76.0 g).
- Catalyst and Solvent Addition: Add 5% rhodium-on-alumina catalyst (5 g) and a solution of methanol (440 mL) containing glacial acetic acid (5 mL). The acid is crucial for maintaining

catalyst activity and preventing side reactions.

- Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 100 psi. Maintain vigorous stirring for approximately 10-12 hours, or until hydrogen uptake ceases.
- Workup: Depressurize the vessel. Remove the catalyst by filtration through a pad of Celite®. The Celite is essential for removing the fine, pyrophoric catalyst particles safely.
- Isolation: Remove the methanol from the filtrate using a rotary evaporator. The resulting solid is the crude product.
- Purification: Dissolve the solid in hot diethyl ether (~1 L), filter while hot to remove any insoluble impurities, and reduce the volume to ~400 mL. Add cyclohexane (250 mL) and continue to remove the ether by evaporation.
- Crystallization: Cool the resulting cyclohexane solution under refrigeration for several hours. The pure **(R)-(-)-Hexahydromandelic acid** will crystallize as a white solid.
- Drying: Collect the crystals by filtration and dry them overnight in a vacuum oven at 40 °C.

Strategy B: Chiral Resolution of a Racemic Mixture

An alternative, albeit less direct, method is chiral resolution.[6] This process is necessary if the starting material is a racemic (50:50) mixture of (R)- and (S)-Hexahydromandelic acid. The principle relies on reacting the racemate with a single enantiomer of a chiral resolving agent (often a chiral amine) to form a pair of diastereomeric salts.[7] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.



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Caption: General principle of chiral resolution.

This method's primary disadvantage is that the theoretical maximum yield for the desired enantiomer is only 50%, as the other half is discarded or must be racemized and recycled.[6][7]

Analytical Characterization

Confirming the identity, chemical purity, and enantiomeric purity of **(R)-(-)-Hexahydromandelic acid** is essential.

Enantiomeric Excess (ee) Determination by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds.[8] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol: Chiral HPLC Method Development

- **Column Selection:** Choose a suitable chiral column. Polysaccharide-based columns, such as CHIRALPAK® IC, are often effective for separating acidic compounds.[8]
- **Mobile Phase Preparation:** A typical mobile phase consists of a nonpolar solvent (e.g., n-hexane) with an alcohol modifier (e.g., isopropanol or ethanol).[8] An acidic additive, such as 0.1% trifluoroacetic acid (TFA), is required to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention.[8]
- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.
- **Isocratic Elution:** Begin with an isocratic method (e.g., 90:10 hexane:isopropanol + 0.1% TFA) at a flow rate of 0.5-1.0 mL/min.
- **Detection:** Use a UV detector set to a wavelength where the molecule absorbs, typically around 210 nm due to the lack of a strong chromophore.
- **Optimization:** Adjust the ratio of hexane to alcohol to optimize the resolution between the two enantiomer peaks. Increasing the alcohol content generally decreases retention time but may reduce resolution.[8] The goal is to achieve baseline separation ($R_s > 1.5$).
- **Quantification:** The enantiomeric excess (% ee) is calculated from the peak areas of the R- and S-enantiomers using the formula: $\% ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100$.

Purity Analysis by Gas Chromatography (GC)

GC analysis can determine chemical purity but is complicated by the low volatility and polar nature of the molecule.^[9] Derivatization is required to convert the polar carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively, before injection. This makes GC a less direct method than HPLC for this specific compound.

Applications in Research and Drug Development

The utility of **(R)-(-)-Hexahydromandelic acid** stems from its status as a chiral α -hydroxy acid, a privileged scaffold in medicinal chemistry.

- **Chiral Building Block:** It serves as a key intermediate in the synthesis of complex molecules. For instance, it has been used in the synthesis of analogs of Pyridomycin, an antimycobacterial natural product.
- **Precursor to Chiral Solvents:** The molecule is a starting material for creating chiral ionic liquids. These specialized solvents can be used to induce stereoselectivity in asymmetric chemical reactions.
- **Chirality Sensing:** It has been employed as a model compound in studies on chirality sensing, where probes are designed to detect and differentiate between enantiomers using techniques like circular dichroism.
- **Scaffold for Drug Discovery:** While its parent, mandelic acid, is a well-known precursor for antibiotics and antitumor agents, the hexahydro- derivative offers a more lipophilic and conformationally distinct scaffold.^{[10][11]} This can be exploited by drug development professionals to improve a drug candidate's pharmacokinetic properties (e.g., membrane permeability, metabolic stability) or to fine-tune its binding affinity with a biological target. The transition from a flat phenyl ring to a three-dimensional cyclohexane chair conformation can profoundly alter how a molecule fits into a receptor's binding pocket.

Conclusion

(R)-(-)-Hexahydromandelic acid is more than just a saturated analog of mandelic acid; it is a specialized tool for the discerning chemist. Its well-defined stereochemistry, coupled with the unique properties of the cyclohexyl group, makes it a valuable synthon for constructing novel

pharmaceuticals and chiral materials. A thorough understanding of its stereoretentive synthesis and the analytical methods required to verify its purity are essential for its effective application in research and development.

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